molecular formula C15H13BrN2O3 B4562366 METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4562366
M. Wt: 349.18 g/mol
InChI Key: VMZAARVSHQHOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a brominated aniline group attached to a benzoate ester

Scientific Research Applications

METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-bromoaniline with methyl 3-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an amide bond between the aniline and the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group in the benzoate ester can be reduced to an alcohol.

    Oxidation Reactions: The aniline group can be oxidized to form nitro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include alcohol derivatives of the benzoate ester.

    Oxidation Reactions: Products include nitro derivatives of the aniline group.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The brominated aniline group can interact with enzymes or receptors, leading to modulation of their activity. The benzoate ester moiety can also participate in binding interactions, contributing to the overall effect of the compound. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({[(4-BROMOANILINO)CARBONYL]AMINO}OXY)-2-METHYLPROPANOATE
  • ETHYL 2-({[(3-BROMO-4-(4-METHOXYPHENYL)-4-OXO-2-BUTENOYL]AMINO}-2-METHYLPROPANOATE

Uniqueness

METHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both aniline and benzoate ester functionalities. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(2-bromophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-21-14(19)10-5-4-6-11(9-10)17-15(20)18-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZAARVSHQHOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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